molecular formula C18H19N3O2S2 B6535176 4-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide CAS No. 1021216-51-2

4-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide

Cat. No.: B6535176
CAS No.: 1021216-51-2
M. Wt: 373.5 g/mol
InChI Key: LFQDFGVNKJTTLM-UHFFFAOYSA-N
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Description

The compound “4-[(4-methylphenyl)sulfanyl]-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a sulfanyl group (-SH), an oxadiazole ring, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the oxadiazole and thiophene rings, which are aromatic and therefore contribute to the overall stability of the molecule. The sulfanyl group could potentially participate in hydrogen bonding interactions, which could influence the compound’s behavior in biological systems .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring, the sulfanyl group, and the amide group. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could increase its polarity, influencing its solubility in different solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to investigate its potential applications in fields such as medicinal chemistry or material science .

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-13-6-8-14(9-7-13)24-11-3-5-16(22)19-18-21-20-17(23-18)12-15-4-2-10-25-15/h2,4,6-10H,3,5,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQDFGVNKJTTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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